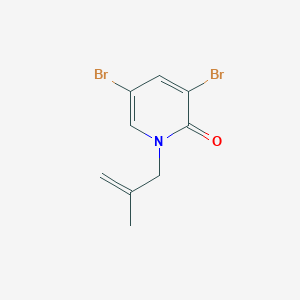![molecular formula C9H13BrN2O B6631313 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BME, and its molecular formula is C10H14BrN2O.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is not fully understood. However, it has been reported to interact with various targets in the body such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various biological processes such as cell signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol are dependent on the target it interacts with. In medicinal chemistry, BME has been reported to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In material science, BME has been used to synthesize materials with unique optical and electronic properties. In biochemistry, BME has been used to study the structure and function of various proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol in lab experiments are its high purity, easy availability, and versatility. However, the limitations of using BME include its potential toxicity, limited solubility, and instability under certain conditions.
Orientations Futures
There are several future directions for the research on 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol. In medicinal chemistry, further studies are needed to evaluate the efficacy and safety of BME as a potential drug candidate for the treatment of various diseases. In material science, future research could focus on the synthesis of new materials using BME as a building block. In biochemistry, BME could be used to study the structure and function of various proteins in more detail. Additionally, the development of new synthesis methods for BME could also be an area of future research.
Conclusion:
In conclusion, 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, material science, and biochemistry. Its synthesis method is well-established, and its scientific research applications have been extensively studied. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions for research on BME are vast, and it is an exciting area of research for scientists in various fields.
Méthodes De Synthèse
The synthesis of 2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol involves the reaction of 2-amino-5-bromo-6-methylpyridine with formaldehyde and subsequent reduction with sodium borohydride. This method has been reported to yield a high purity product.
Applications De Recherche Scientifique
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, BME has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, BME has been used as a building block for the synthesis of various organic materials such as metal-organic frameworks and covalent organic frameworks. In biochemistry, BME has been used as a tool to study the structure and function of proteins.
Propriétés
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-8(10)3-4-9(11-7)12(2)5-6-13/h3-4,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKDAWDMIHPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)


![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)

![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)

![N-[2-[(5-bromo-6-methylpyridin-2-yl)amino]ethyl]acetamide](/img/structure/B6631336.png)
![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)